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Compound of Interest

Compound Name: 8-Aminoxanthine

Cat. No.: B1206093

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile and safety
assessment of 8-Aminoxanthine, a purine derivative of interest in various research and
development settings. Due to a notable lack of direct experimental toxicological data on 8-
Aminoxanthine, this document synthesizes available information on its chemical and physical
properties, alongside in silico predictions for its toxicological endpoints. This guide is intended
to serve as a foundational resource for professionals in drug development and research,
offering insights into the potential safety considerations of 8-Aminoxanthine and providing
detailed experimental protocols for its toxicological evaluation based on internationally
recognized OECD guidelines.

Introduction

8-Aminoxanthine is a substituted purine, belonging to the xanthine family of compounds which
includes well-known substances like caffeine and theophylline. While the biological activities of
many xanthine derivatives have been extensively studied, 8-Aminoxanthine remains a less-
characterized molecule. As with any compound under investigation for potential therapeutic or
other applications, a thorough understanding of its toxicological profile is paramount for
ensuring safety and guiding further development. This document aims to consolidate the
current, albeit limited, knowledge on 8-Aminoxanthine and to provide a framework for its
systematic toxicological assessment.
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Chemical and Physical Properties

A summary of the key chemical and physical properties of 8-Aminoxanthine is presented in
Table 1. These properties are crucial for understanding its potential behavior in biological
systems and for designing relevant toxicological studies.

Table 1: Chemical and Physical Properties of 8-Aminoxanthine

Property Value Source

8-amino-3,7-dihydropurine-2,6-

IUPAC Name dione PubChem
CAS Number 5461-03-0 ChemicalBook
Molecular Formula CsHsNsO2 PubChem
Molecular Weight 167.13 g/mol PubChem
Appearance Solid (Predicted)

Melting Point >300 °C (Predicted)

Water Solubility Low (Predicted)

logP -1.9 (Predicted) PubChem

Toxicological Profile (Predicted)

In the absence of direct experimental data, the following toxicological profile for 8-
Aminoxanthine has been generated using quantitative structure-activity relationship (QSAR)
models and other in silico predictive tools. It is critical to note that these are predictions and
must be confirmed by experimental studies.

Acute Toxicity

Acute toxicity refers to the adverse effects occurring after a single or short-term exposure to a
substance. The predicted acute oral toxicity for 8-Aminoxanthine is summarized in Table 2.

Table 2: Predicted Acute Oral Toxicity of 8-Aminoxanthine
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Toxicity Class

Parameter Predicted Value Prediction Method
(GHS)
Category 5 or -

LDso (Rat, oral) > 2000 mg/kg - In silico QSAR models
Unclassified

Based on these predictions, 8-Aminoxanthine is expected to have low acute oral toxicity.

Genotoxicity and Mutagenicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA. Mutagenicity is a
specific type of genotoxicity that refers to the induction of permanent mutations. The predicted
genotoxic and mutagenic potential of 8-Aminoxanthine is presented in Table 3.

Table 3: Predicted Genotoxicity and Mutagenicity of 8-Aminoxanthine

Assay Predicted Outcome Confidence Prediction Method
Ames Test (Bacterial ) ) In silico QSAR

] Non-mutagenic Medium
Reverse Mutation) models[1][2]

In Vitro Chromosomal

_ Negative Medium In silico QSAR models
Aberration

In Vivo Micronucleus

Negative Low In silico QSAR models
Test

In silico models suggest that 8-Aminoxanthine is unlikely to be mutagenic or clastogenic.
However, these predictions require experimental verification.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential of a substance to
interfere with reproductive capabilities and normal development.

Table 4: Predicted Reproductive and Developmental Toxicity of 8-Aminoxanthine
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Endpoint Predicted Effect Confidence Prediction Method
N In silico structural
Fertility No adverse effects Low
alerts
Developmental In silico structural
o No adverse effects Low
Toxicity alerts

Current predictive models do not indicate a structural alert for reproductive or developmental

toxicity for 8-Aminoxanthine.

Carcinogenicity
Carcinogenicity studies are long-term assays to evaluate the tumor-forming potential of a

substance.

Table 5: Predicted Carcinogenicity of 8-Aminoxanthine

Species Predicted Outcome Confidence Prediction Method

In silico structural

Rodent (Rat/Mouse) Non-carcinogenic Low
alerts[3]

Based on its predicted lack of genotoxicity and the absence of structural alerts, 8-
Aminoxanthine is not predicted to be carcinogenic.

Absorption, Distribution, Metabolism, and Excretion
(ADME) Profile (Predicted)

The ADME properties of a compound are critical for understanding its pharmacokinetic and

pharmacodynamic behavior.

Table 6: Predicted ADME Properties of 8-Aminoxanthine
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Parameter Predicted Value Confidence Prediction Method

Oral Bioavailability Low to Moderate Medium In silico models[4]

Blood-Brain Barrier

) Unlikely High In silico models
Permeation
Plasma Protein . -
o Low Medium In silico models
Binding
) ] ] ] ) General knowledge of
Metabolism Primarily hepatic Medium _ _
purine metabolism
. ) General knowledge of
Excretion Renal Medium

purine metabolism

8-Aminoxanthine is predicted to have limited oral absorption and is unlikely to cross the blood-
brain barrier. It is expected to be metabolized in the liver and excreted via the kidneys.

Metabolic Pathways

8-Aminoxanthine is a purine derivative and is expected to be involved in the purine
metabolism pathway. One known metabolic reaction is the conversion of 8-aminohypoxanthine
to 8-aminoxanthine, a reaction catalyzed by xanthine oxidase. This suggests that 8-
Aminoxanthine can be further metabolized by the same enzyme to 8-aminouric acid, which is
then likely excreted.
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Metabolic Pathway of 8-Aminoxanthine
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Caption: Predicted metabolic pathway of 8-Aminoxanthine.

Experimental Protocols for Toxicological
Assessment

To address the data gaps for 8-Aminoxanthine, a battery of toxicological tests should be
conducted. The following sections outline the recommended experimental protocols based on
OECD guidelines.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)

This method is used to estimate the acute oral toxicity (LDso) of a substance.
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Caption: Workflow for Acute Oral Toxicity Testing (OECD 423).

Methodology:
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e Animals: Healthy, young adult female rats are used.

e Housing: Animals are housed in standard conditions with controlled temperature, humidity,
and light cycle.

» Dosing: A starting dose of 300 mg/kg body weight is administered orally by gavage to a
group of 3 fasted female rats.

o Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight
changes for up to 14 days.

o Stepwise Procedure: Depending on the outcome of the initial dose, subsequent steps with
higher (2000 mg/kg) or lower (50 mg/kg, 5 mg/kg) doses may be performed on new groups
of animals to classify the substance according to the Globally Harmonized System (GHS).[5]

[6]

Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations.[7][8]

© 2025 BenchChem. All rights reserved. 8/13 Tech Support


https://www.researchgate.net/figure/Metabolic-pathways-of-purine-degradation-in-humans-Xanthine-oxidoreductase-XOR_fig1_233829429
https://journals.physiology.org/doi/full/10.1152/ajpendo.00378.2020?doi=10.1152/ajpendo.00378.2020
https://en.wikipedia.org/wiki/Purine_metabolism
https://www.researchgate.net/figure/A-schematic-representation-of-purine-metabolic-pathway-S-adenosylmethionine-SAM-can_fig1_277921684
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1206093?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Prepare bacterial strains

(S. typhimurium, E. coli) Ames Test Experimental Workflow

Without Metabolic Activatioy/s9) With Mgtfb()lic Activation (+S9)
Plate bacteria with Plate bacteria with
8-Aminoxanthine 8-Aminoxanthine and S9 mix
Incubate at 37°C Incubate at 37°C
for 48-72 hours for 48-72 hours
Count revertant colonies Count revertant colonies
AN 7/

Click to download full resolution via product page

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

Methodology:

+ Bacterial Strains: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100,
TA1535, TA1537) and a tryptophan-dependent strain of Escherichia coli (e.g., WP2 uvrA) are
used.
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» Metabolic Activation: The test is performed with and without a mammalian metabolic
activation system (S9 mix from rat liver).

o Exposure: Bacteria are exposed to various concentrations of 8-Aminoxanthine on agar
plates with a minimal amount of the required amino acid.

¢ Incubation: Plates are incubated at 37°C for 48-72 hours.

o Evaluation: The number of revertant colonies (colonies that have regained the ability to
synthesize the required amino acid) is counted and compared to the negative control. A
substance is considered mutagenic if it causes a dose-dependent and reproducible increase
in the number of revertant colonies.[9][10]

In Vitro Mammalian Chromosomal Aberration Test
(OECD 473)

This assay identifies substances that cause structural chromosomal aberrations in cultured
mammalian cells.[4][11]

Methodology:

¢ Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell
cultures (e.g., human peripheral blood lymphocytes) are used.

o Exposure: Cell cultures are exposed to at least three concentrations of 8-Aminoxanthine for
a short (3-6 hours) and a long (18-24 hours) duration, with and without metabolic activation.

o Harvesting: Cells are treated with a metaphase-arresting agent (e.g., colcemid), harvested,
and fixed.

¢ Analysis: Chromosome preparations are stained, and metaphase cells are analyzed
microscopically for chromosomal aberrations (e.g., breaks, gaps, exchanges).

o Evaluation: The frequency of aberrant cells is calculated and compared to negative and
positive controls. A significant, dose-related increase in the number of cells with structural
chromosomal aberrations indicates a positive result.[1][12]
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Reproduction/Developmental Toxicity Screening Test
(OECD 421)

This in vivo screening test provides initial information on the potential effects on male and
female reproductive performance and on the development of the offspring.[13][14]

Methodology:

Animals: Both male and female rats are used.

o Dosing: The test substance is administered daily at three dose levels to groups of animals
before, during, and after mating.

e Endpoints Evaluated:

o Parental Animals: Clinical observations, body weight, food consumption, estrous cycles,
mating performance, fertility, and gestation length.

o Offspring: Viability, body weight, and clinical signs from birth to postnatal day 13.

¢ Necropsy: All parental animals are subjected to a gross necropsy, and reproductive organs
are examined.

o Evaluation: The data are analyzed to identify any adverse effects on reproduction or
development.

Conclusion

The toxicological profile of 8-Aminoxanthine is largely incomplete, with a significant reliance
on in silico predictions. These computational models suggest that 8-Aminoxanthine has a low
order of acute toxicity and is unlikely to be genotoxic, mutagenic, carcinogenic, or a
reproductive toxicant. However, it is imperative that these predictions are confirmed through
rigorous experimental testing following established international guidelines, such as those
provided by the OECD. This technical guide provides the necessary framework for conducting
such a safety assessment, which is a critical step in the responsible research and development
of any new chemical entity. Researchers and drug development professionals are strongly
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encouraged to use this guide as a starting point for a comprehensive and data-driven

evaluation of the safety of 8-Aminoxanthine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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